molecular formula C22H22N4O4S B3773015 N-[2-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide

N-[2-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B3773015
M. Wt: 438.5 g/mol
InChI Key: UZCRDKSYNPOADG-UHFFFAOYSA-N
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Description

N-[2-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a combination of several heterocyclic structures

Properties

IUPAC Name

N-[2-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-2-5-19(31-14)22(28)25-10-7-16(8-11-25)26-20(6-9-23-26)24-21(27)15-3-4-17-18(12-15)30-13-29-17/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCRDKSYNPOADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The key steps include:

    Synthesis of 5-methylthiophene-2-carbonyl chloride: This can be achieved by reacting 5-methylthiophene-2-carboxylic acid with thionyl chloride.

    Formation of the piperidin-4-yl pyrazole intermediate: This involves the reaction of piperidine with pyrazole-3-carboxylic acid, followed by acylation with the previously synthesized 5-methylthiophene-2-carbonyl chloride.

    Coupling with 1,3-benzodioxole-5-carboxylic acid: The final step involves coupling the piperidin-4-yl pyrazole intermediate with 1,3-benzodioxole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a drug candidate due to its complex structure and potential biological activity.

    Material Science: The compound’s heterocyclic components may impart unique electronic properties, making it useful in the development of organic semiconductors or light-emitting diodes.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.

Mechanism of Action

The mechanism of action of N-[2-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.

    Pyrazole Derivatives: Compounds such as celecoxib, which contains a pyrazole ring, are used as anti-inflammatory agents.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which contains a benzodioxole ring, are used as insecticide synergists.

Uniqueness

N-[2-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide is unique due to its combination of multiple heterocyclic structures, which may confer a unique set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide

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